molecular formula C26H35N5O4 B11200361 Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate

Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate

Cat. No.: B11200361
M. Wt: 481.6 g/mol
InChI Key: RDHXQPACLJXBDZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazine moiety, and a tert-butyl ester group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-{[(4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}phenyl)carbonyl]amino}piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group

Properties

Molecular Formula

C26H35N5O4

Molecular Weight

481.6 g/mol

IUPAC Name

tert-butyl 4-[[4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)31-17-11-20(12-18-31)29-23(32)19-7-9-21(10-8-19)34-24-22(27-13-14-28-24)30-15-5-4-6-16-30/h7-10,13-14,20H,4-6,11-12,15-18H2,1-3H3,(H,29,32)

InChI Key

RDHXQPACLJXBDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4

Origin of Product

United States

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